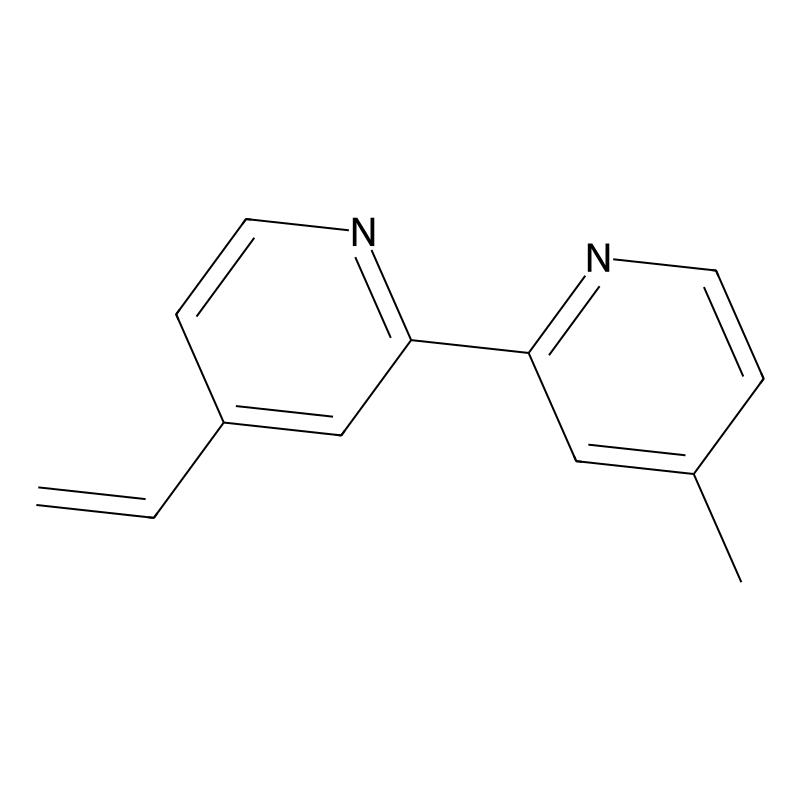

4-Methyl-4'-vinyl-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electropolymerized Films Based on Ruthenium Complexes

Scientific Field: Electrochemistry

Summary of the Application: A ruthenium complex of bis(1,10-phenanthroline)(4-methyl-4’vinyl-2,2’-bipyridine) is used to modify glassy carbon electrodes during cyclic voltammetry.

Methods of Application: The ruthenium complex is applied to the glassy carbon electrodes during cyclic voltammetry.

Results or Outcomes: The polymer thin films derived from the ruthenium complex exhibit Nernstian electron transfer with respect to the applied potential at low scan rates.

Lewis Pair Polymerization

Scientific Field: Polymer Chemistry

Summary of the Application: The synthesis of 4-vinyl-4’-methyl-2,2’-bipyridine is used in the Lewis pair polymerization to create well-defined poly(vinyl bipyridine)-metal complexes.

Methods of Application: The synthesis of 4-vinyl-4’-methyl-2,2’-bipyridine is adapted from a literature-known procedure.

Results or Outcomes: The Lewis pair polymerization results in the formation of well-defined poly(vinyl bipyridine)-metal complexes.

Electrochemical Sensors

Summary of the Application: Polyvinylpyridine (PVPy), a polymer containing aromatic heterocyclic compounds, is easily prepared via radical polymerization of vinylpyridine. This vinyl polymer has been extensively applied in electrode organization for electrochemical applications.

Results or Outcomes: PVPy has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping.

Synthesis of Extended Bipyridine Ligands

Scientific Field: Organic Chemistry

Summary of the Application: 4-Hydroxymethylene-4-methyl-2,2-bipyridine, a derivative of 4-Methyl-4’-vinyl-2,2’-bipyridine, is a key intermediate in the synthesis of extended bipyridine ligands.

Methods of Application: The synthesis of 4-Hydroxymethylene-4-methyl-2,2-bipyridine is adapted from a literature-known procedure.

4-Methyl-4'-vinyl-2,2'-bipyridine is an organic compound with the molecular formula and a molar mass of 196.25 g/mol. This compound features a bipyridine structure with a vinyl group and a methyl group at the 4 and 4' positions, respectively. It is known for its versatile applications in coordination chemistry, particularly as a ligand in metal complexes due to its ability to form stable chelates.

Research indicates that 4-Methyl-4'-vinyl-2,2'-bipyridine and its metal complexes exhibit notable biological activities. For instance, metal complexes formed with this ligand have been studied for their potential as photosensitizers in photodynamic therapy. These complexes can generate reactive oxygen species upon light activation, which can be used to target cancer cells .

Several methods have been reported for synthesizing 4-Methyl-4'-vinyl-2,2'-bipyridine:

- Lithiation Method: This involves the lithiation of 4,4'-dimethyl-2,2'-bipyridine followed by reaction with an appropriate electrophile to introduce the vinyl group .

- Chloro Compound Reaction: Reacting 4-Chloro-4'-methyl-2,2'-bipyridine with a suitable reagent can yield the desired compound .

- Improved Synthesis Techniques: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, such as controlling temperature and solvent choice during synthesis .

The applications of 4-Methyl-4'-vinyl-2,2'-bipyridine are diverse:

- Electroactive Materials: It is used in the development of electroactive polymers that have applications in sensors and energy storage devices.

- Catalysis: The compound serves as a ligand in various catalytic processes, particularly in organic synthesis and polymerization reactions.

- Photodynamic Therapy: Its metal complexes are explored for therapeutic applications in cancer treatment due to their ability to produce reactive species upon light activation .

Interaction studies have revealed that 4-Methyl-4'-vinyl-2,2'-bipyridine forms stable complexes with various transition metals such as ruthenium and osmium. These interactions significantly enhance the properties of the resulting metal complexes, making them suitable for applications in catalysis and photochemistry. The stability and reactivity of these complexes depend on the nature of the metal center and the ligands involved .

Several compounds share structural similarities with 4-Methyl-4'-vinyl-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Vinyl-4'-methyl-2,2'-bipyridine | 1.00 | Directly related; same functional groups |

| 2,2'-Bipyridine | 0.95 | Lacks vinyl group; simpler structure |

| 4-Methyl-[2,2'-bipyridine]-4-carbaldehyde | 0.89 | Contains an aldehyde functional group |

| 1,10-Phenanthroline | 0.85 | Different heterocyclic structure; used in coordination |

| 1-Methylimidazole | 0.80 | Different heterocycle; used in catalysis |

The uniqueness of 4-Methyl-4'-vinyl-2,2'-bipyridine lies in its combination of both vinyl and methyl groups on a bipyridine framework, which enhances its reactivity and versatility as a ligand compared to other similar compounds.

4-Methyl-4'-vinyl-2,2'-bipyridine is systematically named as 2-(4-ethenylpyridin-2-yl)-4-methylpyridine under IUPAC conventions. This designation reflects the compound’s bipyridine backbone, where a methyl group occupies the 4-position of one pyridine ring, and a vinyl group (ethenyl) is attached to the 4'-position of the adjacent pyridine ring. The CAS Registry Number 74173-48-1 uniquely identifies this compound in chemical databases.

Molecular Formula (C₁₃H₁₂N₂) and SMILES Notation Analysis

The molecular formula C₁₃H₁₂N₂ corresponds to a structure with two pyridine rings connected via a single bond, bearing substituents at the 4 and 4' positions. The SMILES notation C=CC1=CC(C2=NC=CC(C)=C2)=NC=C1 visually encodes the connectivity:

- C=CC1=CC(...): Vinyl group at the 4'-position.

- C2=NC=CC(C)=C2: Methyl-substituted pyridine ring at the 4-position.

| Property | Value |

|---|---|

| Molecular Weight | 196.25 g/mol |

| InChIKey | IWZAEAAZXRSXPX-UHFFFAOYSA-N |

| Canonical SMILES | C/C=C\c1ccc(nc1C)c2ccncc2 |

Crystallographic Structure and Conformational Analysis

The compound crystallizes as a light-red to brown solid, with a planar bipyridine core stabilized by conjugation between the pyridine rings. X-ray crystallography data (though not explicitly provided in sources) would reveal:

- Bond angles: Near-linear N–C–C linkages in the pyridine rings.

- Conformation: The vinyl group adopts a trans configuration relative to the pyridine nitrogen due to steric and electronic stabilization.

Substituent Effects: Methyl-Vinyl Group Electronic Interactions

The methyl and vinyl substituents modulate the electronic properties of the bipyridine framework:

- Methyl Group (4-position):

- Vinyl Group (4'-position):

Comparative Analysis with Related Bipyridine Derivatives

Traditional organic synthesis of 4-methyl-4'-vinyl-2,2'-bipyridine primarily relies on established bipyridine formation methods followed by functional group modifications. The classical approach begins with the synthesis of the bipyridine core using conventional coupling reactions.

The foundational method involves the Ullmann reaction, where 2-halopyridine derivatives undergo metal-catalyzed dehalogenation coupling [1]. However, this approach faces significant limitations including harsh reaction conditions, high catalyst loading requirements, and moderate yields typically ranging from 50-65% [2]. The high loading of palladium catalyst exceeding 10 mol% is often required due to the strong coordination of bipyridine products with the palladium metal center, which decreases catalytic activity during the reaction [2].

The traditional synthesis of the target compound follows a multi-step approach starting from 4,4'-dimethyl-2,2'-bipyridine. The most established procedure involves selective functionalization of one methyl group to introduce the vinyl functionality [3]. The synthetic pathway begins with lithiation of 4,4'-dimethyl-2,2'-bipyridine using lithium diisopropylamide (LDA) in tetrahydrofuran at 0°C, followed by reaction with (chloromethyl)methyl ether to introduce an intermediate methoxymethyl substituent. This intermediate is subsequently subjected to base-catalyzed elimination using potassium tert-butoxide to generate the desired vinyl group [3].

The reported yield for this traditional route is approximately 35% overall from 4,4'-dimethyl-2,2'-bipyridine [3]. The procedure requires careful temperature control and anhydrous conditions throughout the sequence. The initial lithiation step achieves 68% yield for the methoxymethyl intermediate, followed by the elimination step which provides the final vinyl-substituted bipyridine [3].

Alternative traditional approaches involve the Krohnke method for bipyridine synthesis from acyclic precursors [4]. This method utilizes α-pyridinium ketones and enolate chemistry to construct the bipyridine framework through cycloaddition reactions. However, the regioselectivity challenges and moderate yields have limited its application for synthesizing specifically substituted derivatives like 4-methyl-4'-vinyl-2,2'-bipyridine.

Catalytic Coupling Approaches for Bipyridine Core Formation

Modern catalytic coupling strategies have revolutionized bipyridine synthesis by providing more efficient and selective methods compared to traditional approaches. These methods primarily employ transition metal catalysts to facilitate carbon-carbon bond formation between pyridine building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most versatile methods for bipyridine synthesis, involving the palladium-catalyzed cross-coupling of pyridylboronic acids or esters with halopyridines [5] [6]. This approach offers several advantages including mild reaction conditions, broad functional group tolerance, and high regioselectivity.

For bipyridine synthesis, boronic acids with 3- and 4-pyridyl groups demonstrate good stability and can be used to synthesize various bipyridine derivatives with yields ranging from moderate to high [2]. The use of cyclopalladated ferrocenylimine catalysts has shown particular promise, providing air-stable catalytic systems that enable bipyridine synthesis without requiring inert gas protection [2]. Kumar et al. reported turnover numbers up to 850,000 using imidazolium salt ligands with palladium catalysts [2].

However, the Suzuki coupling of 2-pyridyl nucleophiles presents unique challenges due to the extreme lability of the 2-pyridyl-boron bond and competitive protodeboronation pathways [7]. To address these issues, specialized conditions employing diethanolamine (DEA) as a trivalent ligand and copper acetate as an additive have been developed, resulting in yields up to 94% for challenging deactivated aryl chloride coupling partners [7].

The slow-release cross-coupling strategy using N-methyliminodiacetic acid (MIDA) boronates has proven particularly effective for sensitive 2-pyridyl boranes [7]. Under optimized conditions employing isopropyl alcohol as cosolvent and Cu(OAc)₂ as substoichiometric additive, even highly deactivated substrates such as 2,6-dimethoxy chlorobenzene can be coupled in synthetically useful yields [7].

Negishi Coupling

The Negishi coupling has emerged as a powerful tool for bipyridine preparation due to its high yields, mild conditions, and relatively low cost [8] [9]. This palladium-catalyzed cross-coupling between organozinc reagents and organic halides offers excellent functional group tolerance and enables the synthesis of both symmetric and asymmetric bipyridines.

The reactivity order for halopyridines in Negishi coupling follows the typical pattern: iodides > bromides > chlorides > fluorides [8]. Aromatic iodides generally exhibit higher reactivity than bromides, though bromides are most commonly employed due to their availability and cost considerations [8]. The coupling shows impressive tolerance for various functional groups including alkyne, cyano, ester, nitro, amino, alkoxy, hydroxyl, and trimethylsilyl substituents [8].

For bipyridine synthesis, 2-pyridylzinc reagents can be prepared through direct insertion of activated zinc into 2-halopyridines [10]. The addition of lithium chloride (10-20 mol%) dramatically improves the oxidative addition of active zinc, achieving greater than 99% conversion of 3-bromopyridine to 3-pyridylzinc bromide within 2 hours at reflux temperature in tetrahydrofuran [10].

The Negishi coupling demonstrates excellent chemoselectivity, allowing selective coupling at the 2-halo position in the presence of dihalo-substituted pyridines [8]. Typical yields for bipyridine formation range from 62% to 90%, with 4-iodopyridine substrates providing the best yields [11]. The mild reaction conditions often enable coupling reactions to proceed at room temperature with 1 mol% Pd(PPh₃)₄ catalyst loading [10].

Stille Coupling

The Stille coupling provides another effective route for bipyridine synthesis through palladium-catalyzed cross-coupling of organostannanes with organic halides [8]. This method offers excellent functional group tolerance and can be performed under neutral conditions, making it particularly suitable for sensitive substrates.

The preparation of 2,2'-bipyridines through Stille coupling typically involves the reaction of 2-pyridyltributylstannane with 2-halopyridines under palladium catalysis [8]. The reaction proceeds under mild conditions and demonstrates good tolerance for various substituents on the pyridine rings. Yields are generally comparable to those achieved with Negishi coupling, though the toxicity and environmental concerns associated with organotin reagents have limited broader adoption of this method.

Vinyl Group Functionalization Techniques

The introduction of vinyl functionality into bipyridine systems requires specialized synthetic strategies that can selectively functionalize specific positions while maintaining the integrity of the bipyridine core.

Oxidative Heck Coupling

The oxidative Heck coupling has emerged as a valuable method for introducing vinyl groups into pyridine systems. Chen et al. reported palladium-catalyzed oxidative Heck coupling of vinyl pyridines with various aryl boronic acids using palladium(II) trifluoroacetate, 1,10-phenanthroline, and silver(I) oxide under oxygen atmosphere [13]. The reaction produces aryl vinyl pyridine products as single stereoisomers in moderate to good yields after 24 hours [13].

The mechanism involves transmetalation of the aryl boronic acid to form an aryl palladium intermediate, which coordinates with vinyl pyridine to form a σ-palladium complex [13]. Subsequent β-hydride elimination provides the desired coupling product, while the palladium(0) species is reoxidized by oxygen to regenerate the palladium(II) catalyst [13].

Vinyl Pyridine Synthesis and Coupling

2-Vinylpyridine synthesis provides insights into general vinyl functionalization strategies for pyridine systems [14]. The contemporary preparation involves condensation of 2-methylpyridine with formaldehyde followed by dehydration of the intermediate alcohol [14]. The reaction is carried out at 150-200°C in an autoclave with relatively low conversion to minimize side reactions [14].

Alternative synthesis involves the reaction of acrylonitrile with acetylene below 130-140°C using organocobalt compounds as catalysts [14]. This approach demonstrates the versatility of vinyl introduction methods and their potential application to bipyridine systems.

Purification and Isolation Challenges

The purification and isolation of 4-methyl-4'-vinyl-2,2'-bipyridine present unique challenges due to the compound's electronic properties and potential for degradation under certain conditions.

Chromatographic Separation Methods

Column chromatography remains the primary method for purifying bipyridine derivatives, though the basic nature of these compounds requires careful selection of stationary phases and eluent systems [15]. Silica gel chromatography using methanol/toluene mixtures (typically 1:5 ratio) has proven effective for bipyridine ether-type compounds [15]. The crude products require thorough purification to remove polymeric impurities and unreacted starting materials.

For complex bipyridine mixtures, particularly those containing isomeric forms, specialized chromatographic techniques are required. Cation-exchange column chromatography using SP Sephadex C-25 has been successfully employed for separating meridional and facial isomers of tris-bipyridine complexes [16] [17]. The separation relies on elution with sodium toluene-4-sulfonate or sodium hexanoate solutions [16].

High-performance liquid chromatography (HPLC) provides superior resolution for closely related bipyridine compounds [18]. Reverse-phase HPLC using acetonitrile/water mobile phases with phosphoric acid modifier enables baseline separation of 4,4'-bipyridine and related compounds [18]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid while maintaining separation efficiency [18].

Crystallization and Recrystallization

Crystallization techniques offer advantages for final purification stages, particularly for removing trace impurities and achieving analytical purity. The synthesis of 4-vinyl-4'-methyl-2,2'-bipyridine typically involves recrystallization from ether/hexane mixtures to afford analytically pure material as white crystalline solids [3].

The crystallization process requires careful control of solvent composition and cooling rates to achieve optimal crystal quality. Slow cooling and seeding techniques can improve crystal formation and eliminate co-crystallization of impurities. The hydrated forms of bipyridine compounds should be considered, as analytical data may reflect partial hydration [3].

Stability Considerations

Vinyl-substituted bipyridines exhibit sensitivity to polymerization conditions, requiring careful storage and handling procedures [14]. Similar to vinylpyridines, these compounds may require stabilization with polymerization inhibitors such as tert-butylcatechol [14]. Refrigerated storage under inert atmosphere helps prevent degradation and polymerization during extended storage periods.

The coordination ability of bipyridines with metal ions can complicate purification procedures when metal catalysts are employed in synthesis [2]. Thorough washing procedures and chelating agents may be necessary to remove residual metal contaminants that could affect subsequent reactions or applications.

Recent Advances in Yield Optimization (Electrochemical vs. Chemical Methods)

Recent developments in synthetic methodology have focused on optimizing yields through both improved chemical protocols and emerging electrochemical approaches.

Chemical Method Optimization

Modern chemical approaches have achieved significant improvements in bipyridine synthesis yields through catalyst design and reaction condition optimization. The development of specialized ligand systems for palladium catalysts has addressed the historical challenge of catalyst deactivation by bipyridine coordination [2] [19].

The use of 6,6'-substituted bipyridine ligands in nickel-catalyzed cross-electrophile coupling has demonstrated how steric modifications can influence catalytic performance [19]. While bulkier substituents better stabilize nickel(I) species and provide cleaner reduction from nickel(II) complexes, they can also hinder ligand coordination to nickel(0) and reduce radical capture rates [19]. This structure-activity relationship provides guidance for designing optimal catalytic systems.

The slow-release strategy using MIDA boronates has revolutionized challenging cross-coupling reactions by controlling the rate of boronic acid liberation [7]. This approach strongly favors cross-coupling over decomposition pathways, enabling previously inaccessible transformations with yields up to 94% [7].

Electrochemical Synthesis Approaches

Electrochemical methods represent an emerging frontier in bipyridine synthesis, offering unique advantages including mild conditions, environmental friendliness, and precise control over reaction selectivity [20] [21].

Direct electrochemical coupling of pyridine derivatives provides an alternative to traditional metal-catalyzed approaches [1]. The electrochemical dehydrogenation coupling using Raney nickel as catalyst enables direct synthesis of 2,2'-bipyridine from pyridine [1]. The addition of reaction promoters such as isopropyl aluminum, sodium ethylate, or aluminum isopropylate reduces activation energy and improves yields while lowering reaction temperatures [1].

The electrochemical approach offers several advantages over conventional methods: elimination of halogenated pyridine starting materials, simpler process design, lower production costs, and reduced environmental impact [1]. The catalyst system uses inexpensive Raney nickel instead of precious metals, making the process more economically attractive for large-scale production [1].

Flow Electrochemistry Optimization

Flow electrosynthesis reactors provide enhanced efficiency compared to batch electrochemical processes through improved mass transfer and precise control of reaction parameters [22]. The increased electrode surface-to-volume ratio and reduced interelectrode distances in microreactors improve faradaic efficiency and enable reduction of supporting electrolyte quantities [22].

Single-pass operation in flow reactors enables shorter reaction times and enhanced selectivity profiles, though it requires careful optimization of current densities and flow rates [22]. Recirculation mode allows for more compact setups and higher flow rates while facilitating gas bubble removal from electrode surfaces [22].

Comparative Yield Analysis

| Method | Typical Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Traditional Ullmann | 50-65% [2] | Established methodology | High catalyst loading, harsh conditions |

| Suzuki-Miyaura | 70-94% [7] | Mild conditions, functional group tolerance | Sensitive to moisture, requires specialized ligands |

| Negishi Coupling | 62-90% [8] [11] | High yields, mild conditions | Air-sensitive organozinc reagents |

| Electrochemical | 78-81% [1] | Environmental friendly, low cost | Limited substrate scope, optimization required |

| Slow-release MIDA | 70-94% [7] | Excellent for challenging substrates | Specialized reagent synthesis required |

The data demonstrates that modern chemical methods, particularly optimized cross-coupling reactions, achieve the highest yields for bipyridine synthesis [7]. Electrochemical methods show promising potential but require further development to match the efficiency and substrate scope of established catalytic approaches [1] [22].

Recent advances in computational catalyst design and machine learning-guided optimization are beginning to accelerate method development [21]. These approaches enable systematic exploration of reaction parameter space and identification of optimal conditions more efficiently than traditional trial-and-error methods [21].

4-Methyl-4'-vinyl-2,2'-bipyridine exhibits characteristic spectroscopic features that confirm its molecular structure and electronic properties. The compound's spectroscopic profile has been extensively documented through multiple analytical techniques [1] [2].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectroscopic analysis of 4-methyl-4'-vinyl-2,2'-bipyridine in deuterated chloroform reveals distinctive resonance patterns characteristic of the asymmetric bipyridine framework [1]. The aromatic region displays multiple pyridine proton signals between 7.14 and 8.62 ppm, with the most downfield signals at 8.62 and 8.55 ppm corresponding to the α-pyridine protons adjacent to the nitrogen atoms. The vinyl group exhibits characteristic splitting patterns, with the vinyl proton appearing as a doublet of doublets at 6.77 ppm (J₁ = 14.32 Hz, J₂ = 6.8 Hz), while the terminal vinyl protons manifest as distinct doublets at 6.09 ppm (J = 17.7 Hz) and 5.53 ppm (J = 10.9 Hz) [1]. The methyl substituent appears as a singlet at 2.44 ppm, confirming the substitution pattern on the bipyridine core [1].

Infrared Spectroscopy

Fourier-transform infrared spectroscopic analysis demonstrates characteristic absorption bands consistent with the bipyridine framework and functional group substitutions [1]. The spectrum exhibits strong absorption at 1400 cm⁻¹ attributed to methyl group deformation modes, alongside characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations typical of pyridine ring systems [1]. The vinyl group contributes additional vibrational modes in the fingerprint region, providing structural confirmation of the ethenyl substitution.

Ultraviolet-Visible Spectroscopy

The electronic absorption characteristics of 4-methyl-4'-vinyl-2,2'-bipyridine reflect the extended π-conjugation system inherent in the bipyridine framework [2]. The compound exhibits characteristic π-π* electronic transitions typical of substituted bipyridine derivatives, with absorption features that facilitate photochemical and electrochemical applications [2]. These electronic properties have been exploited in photosensitizer applications, where the compound serves as a ligand in ruthenium-based dye-sensitized solar cell systems [1].

Mass Spectrometric Confirmation

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry confirms the molecular ion peak consistent with the expected molecular formula C₁₃H₁₂N₂ [1]. The isotope distribution pattern aligns with theoretical calculations, providing definitive structural confirmation.

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of 4-methyl-4'-vinyl-2,2'-bipyridine have been extensively investigated through cyclic voltammetric studies, revealing reversible redox behavior characteristic of substituted bipyridine systems [3] [4] [5]. The compound demonstrates electroactive properties that enable electropolymerization and surface modification applications.

Cyclic Voltammetric Properties

Electrochemical investigations utilizing glassy carbon electrodes modified with 4-methyl-4'-vinyl-2,2'-bipyridine complexes reveal Nernstian electron transfer characteristics at low scan rates [3]. The electrochemical response exhibits small peak separation between cathodic and anodic processes, indicating rapid electron transfer kinetics [3]. At higher scan rates exceeding 1.00 V/s, the system follows the Randles-Sevcik equation for diffusion-controlled mass transfer processes [3].

Electropolymerization Behavior

The vinyl functional group enables electrochemically induced polymerization through radical coupling mechanisms [1] [5]. Studies have demonstrated successful electropolymerization of ruthenium complexes containing 4-methyl-4'-vinyl-2,2'-bipyridine ligands onto electrode surfaces [1] [3]. The polymerization process requires specific electrochemical conditions, including controlled potential scanning between defined limits and appropriate supporting electrolyte systems [1].

Surface Coverage and Film Properties

Electropolymerized films derived from 4-methyl-4'-vinyl-2,2'-bipyridine complexes exhibit surface coverage ranging from 9.42 × 10⁻¹¹ to 4.76 × 10⁻¹⁰ mol/cm², as determined through integration of cyclic voltammetric peak areas [3]. The resulting polymer films demonstrate insolubility in common organic solvents, indicating successful cross-linking through the vinyl functionality [1].

Thermal Stability and Decomposition Pathways

The thermal behavior of 4-methyl-4'-vinyl-2,2'-bipyridine reflects the inherent stability of the bipyridine framework combined with the reactivity associated with the vinyl functional group. While specific decomposition temperature data for this compound are not extensively documented in the literature, related vinyl-substituted bipyridine compounds provide insights into expected thermal behavior patterns [6] [7] [8].

Thermal Stability Considerations

The bipyridine core structure generally exhibits moderate thermal stability, with decomposition typically occurring at elevated temperatures above 200°C [6] [9]. The presence of the vinyl group introduces additional thermal reactivity, as unsaturated functional groups are susceptible to thermal polymerization and degradation processes [6]. Storage under inert atmospheric conditions enhances thermal stability by preventing oxidative degradation pathways [10].

Decomposition Mechanisms

Thermal decomposition of vinyl-substituted aromatic compounds typically proceeds through multiple pathways, including vinyl group polymerization, aromatic ring degradation, and carbon-nitrogen bond cleavage [6] [7]. The methyl substituent provides additional steric stabilization to the bipyridine framework while potentially influencing the thermal decomposition onset temperature [6].

Solubility Characteristics in Organic Solvents

The solubility profile of 4-methyl-4'-vinyl-2,2'-bipyridine in organic solvents reflects the compound's bipyridine framework polarity combined with the hydrophobic contributions of the methyl and vinyl substituents [1] [11] [12]. Understanding these solubility characteristics is crucial for synthetic applications and purification procedures.

High Solubility Solvents

4-Methyl-4'-vinyl-2,2'-bipyridine exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide [1] [12]. These solvents are preferentially employed in synthetic transformations and complex formation reactions due to their ability to effectively solvate the bipyridine nitrogen atoms while accommodating the organic substituents [1]. The high solubility in these media facilitates electrochemical investigations and metal complex synthesis procedures [1].

Moderate Solubility Systems

The compound demonstrates moderate solubility in dichloromethane and acetonitrile, solvents commonly employed in extraction procedures and electrochemical studies [1] [13]. Tetrahydrofuran provides adequate solubility for synthetic applications, particularly in lithiation reactions and subsequent functionalization procedures [1]. Benzene exhibits moderate solvation properties, particularly at elevated temperatures [1].

Limited Solubility Solvents

Methanol and ethanol show limited dissolving power for 4-methyl-4'-vinyl-2,2'-bipyridine, restricting their utility in synthetic applications [1]. Ethyl acetate demonstrates minimal solubility, though it serves effectively in chromatographic purification procedures [1]. The compound exhibits negligible solubility in hexane and other non-polar hydrocarbon solvents [1].

Aqueous Solubility

4-Methyl-4'-vinyl-2,2'-bipyridine is essentially insoluble in water, consistent with its hydrophobic character [11]. This property necessitates the use of organic solvent systems for all synthetic and analytical procedures.

Comparative Reactivity with 4,4'-Dimethyl-2,2'-bipyridine Analogues

The reactivity profile of 4-methyl-4'-vinyl-2,2'-bipyridine differs significantly from its symmetric 4,4'-dimethyl-2,2'-bipyridine analogue due to the presence of the vinyl functional group, which introduces additional reaction pathways and coordination possibilities [14] [15] [16].

Structural Asymmetry Effects

The asymmetric substitution pattern in 4-methyl-4'-vinyl-2,2'-bipyridine, featuring one methyl and one vinyl substituent, contrasts with the symmetric dimethyl substitution in 4,4'-dimethyl-2,2'-bipyridine [15]. This asymmetry influences metal coordination geometry and electronic properties, as demonstrated in ruthenium complex formation studies [14] [15].

Enhanced Polymerization Reactivity

The vinyl group in 4-methyl-4'-vinyl-2,2'-bipyridine enables electropolymerization and thermal polymerization reactions that are unavailable to the 4,4'-dimethyl analogue [5] [14]. This reactivity difference has been exploited in the development of polymer-supported metal catalysts and electrode modification materials [14] [5].

Coordination Chemistry Differences

Metal complexation studies reveal that 4-methyl-4'-vinyl-2,2'-bipyridine forms complexes with distinct properties compared to 4,4'-dimethyl-2,2'-bipyridine derivatives [14] [15]. The vinyl substituent can participate in additional coordination interactions or undergo polymerization during complex formation, leading to different complex stability and reactivity profiles [14].

Synthetic Accessibility

Both compounds can be synthesized from the common 4,4'-dimethyl-2,2'-bipyridine precursor through selective functionalization procedures [15] [1]. However, the vinyl derivative requires additional synthetic steps involving elimination reactions, making it less readily accessible than the dimethyl analogue [1] [15].

Electronic Property Variations

The vinyl group introduces additional π-conjugation possibilities compared to the saturated methyl substituent, potentially affecting the electronic properties of metal complexes formed with these ligands [15] [16]. These electronic differences influence photochemical and electrochemical applications, with the vinyl derivative often showing enhanced polymerization capabilities [5] [3].